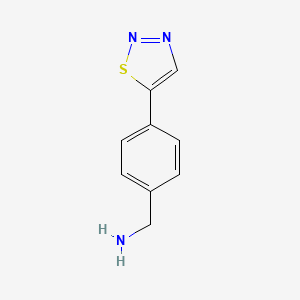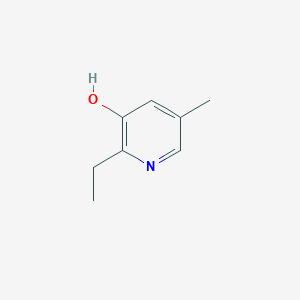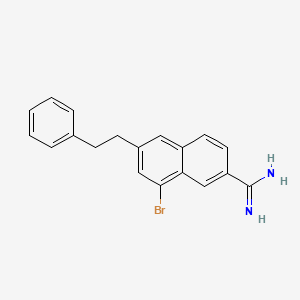![molecular formula C6H5N3OS2 B13929723 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one CAS No. 52948-43-3](/img/structure/B13929723.png)
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one typically involves the cyclization of appropriate thioamide and pyrimidine precursors. One common method includes the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation at the sulfur atom with various alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring.
Substitution: Halogenation and alkylation reactions are common, where substituents on the pyrimidine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides and halogenating agents like N-bromosuccinimide (NBS) are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolo[5,4-d]pyrimidines, which can exhibit different biological activities .
科学研究应用
作用机制
The mechanism of action of 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as topoisomerase I. By binding to the topoisomerase I-DNA complex, the compound stabilizes the complex and prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolothiazoles: Known for their applications in organic electronics and optoelectronic devices.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are synthesized through similar methods and have been studied for their anticancer and antibacterial properties.
Uniqueness
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
CAS 编号 |
52948-43-3 |
|---|---|
分子式 |
C6H5N3OS2 |
分子量 |
199.3 g/mol |
IUPAC 名称 |
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3OS2/c1-11-6-9-3-4(10)7-2-8-5(3)12-6/h2H,1H3,(H,7,8,10) |
InChI 键 |
LXVWBVAOOCQCIF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(S1)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


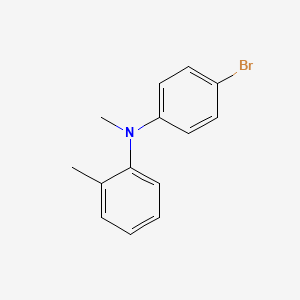
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)

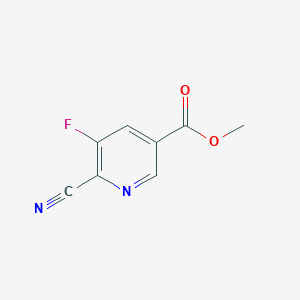
![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)
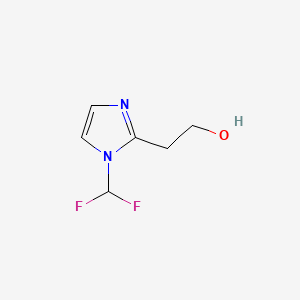
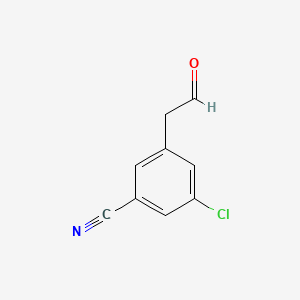
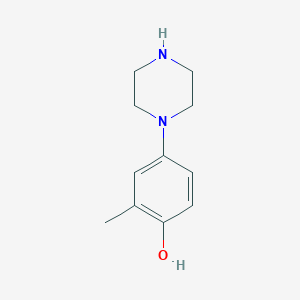
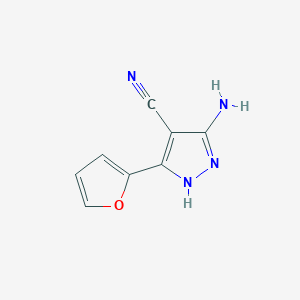
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
